Boc-D-asp(otbu)-OH

Peptide Synthesis Chiral Purity Protected Amino Acids

Peptide chemists encounter aspartimide rearrangement during Fmoc SPPS of Asp-containing sequences, driving up purification costs. Boc-D-Asp(OtBu)-OH resolves this by enabling Boc/Benzyl chemistry, which inherently suppresses aspartimide formation. Its free acid form eliminates counterion-removal steps required for DCHA salts. Key outcomes: ≥98% HPLC purity, confirmed D-configuration ([α]D -30.0° in CHCl3), and direct activation for coupling. Ideal for large-scale therapeutic peptide manufacturing.

Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
CAS No. 155542-33-9
Cat. No. B190288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-asp(otbu)-OH
CAS155542-33-9
Molecular FormulaC13H23NO6
Molecular Weight289.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m1/s1
InChIKeyPHJDCONJXLIIPW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Asp(OtBu)-OH for D-Peptide Synthesis


Boc-D-Asp(OtBu)-OH, also known as Boc-D-aspartic acid β-tert-butyl ester, is an orthogonally protected D-aspartic acid derivative featuring a tert-butyloxycarbonyl (Boc) group on the α-amino moiety and a tert-butyl ester (OtBu) on the β-carboxyl side chain . This dual protection strategy enables selective deprotection under orthogonal conditions—acid-labile Boc for amine liberation and acid-labile OtBu for side-chain carboxyl exposure—making it a critical reagent in solid-phase peptide synthesis (SPPS) for the incorporation of D-aspartic acid residues .

Substitution Risks for Boc-D-Asp(OtBu)-OH


Substituting Boc-D-Asp(OtBu)-OH with its L-enantiomer Boc-L-Asp(OtBu)-OH introduces the incorrect stereochemistry, leading to diastereomeric products with altered biological activity and conformational properties . Replacing the Boc/OtBu protecting group scheme with an Fmoc analog, such as Fmoc-D-Asp(OtBu)-OH, mandates a complete shift in synthetic strategy from Boc/Benzyl chemistry to Fmoc/tBu protocols, requiring different resin types, deprotection reagents (piperidine vs. TFA), and coupling conditions that may be incompatible with established workflows . Furthermore, the free acid form offers distinct handling and solubility advantages compared to its dicyclohexylammonium (DCHA) salt counterpart, which requires additional neutralization steps and introduces counterion removal concerns .

Boc-D-Asp(OtBu)-OH vs. Closest Analogs


HPLC Purity: Free Acid vs. DCHA Salt

Boc-D-Asp(OtBu)-OH is commercially available with a minimum HPLC purity specification of 98-99%, compared to the DCHA salt form (CAS 200334-95-8) which typically offers lower purity grades of 95-98% . This higher purity reduces the likelihood of byproduct formation during coupling steps and simplifies post-synthetic purification. Specifically, Chem-Impex supplies the free acid with ≥99% HPLC purity , whereas the DCHA salt from the same vendor is specified at ≥98% .

Peptide Synthesis Chiral Purity Protected Amino Acids

Optical Rotation vs. L-Enantiomer

The D-enantiomer Boc-D-Asp(OtBu)-OH exhibits an optical rotation of -30.0° (c=1, CHCl3) , which is markedly different from the L-enantiomer Boc-Asp-OtBu (CAS 34582-32-6) that shows [α]25/D = -24.5° to -21.0° (c=1, MeOH) depending on the source . This difference in optical rotation serves as a critical quality control parameter to confirm stereochemical identity and enantiomeric purity, preventing the inadvertent use of the incorrect stereoisomer which would lead to diastereomeric products with potentially altered biological activity.

Chiral Purity Enantiomeric Excess Peptide Synthesis

Aspartimide Formation: Boc vs. Fmoc SPPS

The use of Boc-D-Asp(OtBu)-OH in Boc-SPPS protocols is associated with reduced aspartimide formation compared to Fmoc-based syntheses. Aspartimide formation remains an unresolved problem in Fmoc-SPPS of aspartic acid-containing peptides [1], leading to α-aspartyl peptides of lower purity. The Boc/OtBu protecting group strategy, which employs acid-labile tert-butyl esters for side-chain protection, is less prone to aspartimide rearrangement during repetitive piperidine deprotection steps required in Fmoc chemistry. While direct quantitative comparisons specific to Boc-D-Asp(OtBu)-OH are limited, the class-level advantage of Boc protection over Fmoc in minimizing aspartimide formation is well-documented in the peptide synthesis literature [2].

Solid-Phase Peptide Synthesis Aspartimide Suppression Side Reaction Mitigation

Boc-D-Asp(OtBu)-OH Application Scenarios


Protease-Resistant D-Peptide Synthesis

Boc-D-Asp(OtBu)-OH is the building block of choice for incorporating D-aspartic acid residues into therapeutic peptides requiring enhanced metabolic stability. Its high enantiomeric purity (confirmed by optical rotation of -30.0° in chloroform) ensures the correct stereochemistry is introduced , producing all-D or mixed D/L peptides that resist proteolytic degradation in vivo.

Aspartimide-Minimized Boc-SPPS Protocols

For syntheses involving aspartic acid-containing sequences prone to aspartimide rearrangement, Boc-D-Asp(OtBu)-OH enables the use of Boc/Benzyl solid-phase chemistry, which inherently reduces aspartimide formation compared to Fmoc/tBu protocols [1]. This is particularly critical for large-scale peptide manufacturing where crude purity directly impacts downstream purification costs.

Free Acid for Direct Coupling

When peptide synthesis workflows demand a free acid that can be directly activated for coupling without prior neutralization, Boc-D-Asp(OtBu)-OH is preferred over its DCHA salt counterpart. The free acid's ≥99% HPLC purity specification eliminates the need for additional purification steps associated with counterion removal, streamlining the synthetic route and improving overall yield.

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